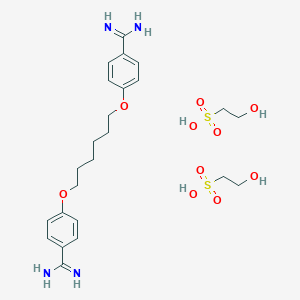

Hexomedine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

[1] Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate )[2] In vitro activities of chlorhexidine, octenidine dihydrochloride, and hexadimethrine bromide against Candida albicans and Candida dubliniensis )

Anti-inflammatory Effects

Beyond its antimicrobial properties, research suggests potential anti-inflammatory effects of Hexamidine diisethionate. Studies have shown its ability to reduce inflammation and irritation in various skin conditions [3]. This characteristic makes it potentially valuable for researchers studying inflammatory skin diseases like eczema and psoriasis. Further research is needed to fully understand the mechanisms behind these anti-inflammatory effects and their potential clinical applications.

[3] Hexamidine diisethionate: properties and applications in skin health [ChemicalBook]

Wound Healing

Preliminary research suggests a potential role for Hexamidine diisethionate in wound healing. Studies have shown that it may promote wound closure and reduce scarring [4]. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms of action.

[4] Comparative evaluation of the effects of hexadimethrine bromide solution and povidone-iodine solution on wound healing in rats )

Hexamidine diisethionate is an organic compound with the chemical formula and a CAS number of 659-40-5. It is a white solid, soluble in water, and is primarily recognized for its antimicrobial properties. This compound has been utilized in personal care products and over-the-counter drug formulations since the 1950s, serving as a biocide and preservative. Its mild nature and low risk of skin irritation make it suitable for various applications in cosmetics and pharmaceuticals .

The exact mechanism of hexamidine diisethionate's antimicrobial activity is not fully understood, but it's believed to be similar to quaternary ammonium compounds []. These compounds interact with the negatively charged phospholipid membranes of microorganisms, causing disruption and leakage of cellular contents, ultimately leading to cell death []. Additionally, hexamidine diisethionate shows good activity against Pityrosporum ovale, a yeast linked to seborrheic dermatitis [].

Hexamidine diisethionate can undergo hydrolysis, particularly in biological systems, where it metabolizes into hexamidine. This transformation occurs rapidly following intravenous administration, leading to a half-life of approximately 27.3 hours for hexamidine diisethionate . The compound is also characterized by its stability under various conditions, although degradation can occur at elevated temperatures (above 300°C) as indicated by thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Hexamidine diisethionate exhibits significant antimicrobial activity, functioning effectively against a range of bacteria and fungi. Its efficacy is optimal at a pH range of 5 to 9 but can be inhibited by certain ions such as chloride or sulfate . In dermatological studies, it has shown to improve skin barrier function and reduce inflammation, making it beneficial for skin health. Furthermore, clinical assessments indicate that it does not typically cause irritation or sensitization at concentrations used in cosmetic formulations .

The synthesis of hexamidine diisethionate involves the reaction of hexamidine with isethionic acid or its derivatives. This process can be achieved through simple acid addition reactions, resulting in the formation of the diisethionate salt from hexamidine . Characterization techniques such as Nuclear Magnetic Resonance (NMR), DSC, and TGA are employed to confirm the identity and purity of the synthesized compound .

Hexamidine diisethionate is widely used in:

- Cosmetics: As a biocide and preservative in formulations at concentrations ranging from 0.03% to 0.1%.

- Pharmaceuticals: Incorporated into over-the-counter products for its antimicrobial properties.

- Dermatological Treatments: Utilized for its anti-inflammatory effects and ability to enhance skin health.

It is approved for use in both leave-on and rinse-off products within the European Union .

Toxicokinetic studies reveal that hexamidine diisethionate has poor oral and dermal absorption, with rapid metabolism to hexamidine upon intravenous administration. The compound does not accumulate in tissues due to its fast excretion primarily via feces . Interaction studies have shown that it does not exhibit mutagenic properties in standard assays, indicating a favorable safety profile in cosmetic applications .

Hexamidine diisethionate shares structural similarities with other compounds such as pentamidine diisethionate and other amidine derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Antimicrobial Activity | Primary Use | Unique Features |

|---|---|---|---|---|

| Hexamidine diisethionate | High | Yes | Cosmetics, Pharmaceuticals | Low irritation potential |

| Pentamidine diisethionate | High | Yes | Antiprotozoal | Primarily used against Trypanosomiasis |

| Benzamidine | Moderate | Yes | Research | Less solubility compared to hexamidine |

| Amidines (general) | Variable | Yes | Various | Varies widely in activity and safety |

Hexamidine diisethionate stands out due to its excellent tolerability, low risk of skin irritation, and broad applicability in both cosmetic and pharmaceutical domains . Its unique balance of efficacy and safety makes it a preferred choice among similar compounds.

The synthesis of hexamidine diisethionate involves a multi-step process beginning with the formation of a key intermediate through nucleophilic substitution reactions [1]. The primary synthetic pathway utilizes 4-hydroxybenzonitrile as a starting material rather than the direct use of 4-hydroxybenzamidine, which requires subsequent conversion to the amidine functionality [1]. The initial step involves the condensation reaction between 4-hydroxybenzonitrile and 1,6-dibromohexane under basic conditions [8].

The reaction mechanism proceeds through a Williamson ether synthesis pathway, where sodium hydroxide deprotonates the hydroxyl group of 4-hydroxybenzonitrile, generating a phenoxide nucleophile [1] [8]. This nucleophile subsequently attacks the primary carbon of 1,6-dibromohexane in an SN2 mechanism, displacing bromide ions and forming the ether linkage [8]. The reaction is conducted at temperatures between 25-30°C initially, then elevated to 80-85°C for reflux conditions to ensure complete conversion [8].

The stoichiometry requires careful control, with optimal conditions utilizing 0.56 mol of 4-hydroxybenzonitrile and 0.27 mol of 1,6-dibromohexane in the presence of sodium hydroxide [8]. The reaction proceeds for approximately 2 hours at 80°C, followed by an extended reflux period of 8-10 hours to maximize yield [8]. This step produces 1,6-(p-cyanophenyl)hexylene diether as the primary intermediate with yields reaching 81% [8].

The subsequent conversion of the nitrile groups to amidine functionalities represents a critical transformation in the synthesis [1]. This process involves treatment with anhydrous hydrogen chloride gas in alcoholic media, followed by reaction with ammonia [1]. The mechanism proceeds through the formation of an iminoester intermediate, which undergoes nucleophilic attack by ammonia to yield the desired amidine groups [3].

Alternative synthetic approaches have been developed to improve efficiency and yield [8]. One variation employs methanesulfonic acid as a catalyst at concentrations of 4.8% of the total reaction system, achieving yields of 95.2% for the intermediate formation [8]. Another approach utilizes trifluoroacetic acid at 10% concentration, resulting in even higher yields of 98% [8]. These acid-catalyzed processes operate at temperatures of 39-40°C for 43 hours, representing a significant improvement over traditional methods [8].

Salt Formation: Isethionate Counterion Integration Strategies

The formation of hexamidine diisethionate involves the strategic integration of isethionate counterions to create a stable, water-soluble salt form suitable for pharmaceutical applications [2] [3]. The isethionate anion, derived from isethionic acid (2-hydroxyethylsulfonic acid), provides multiple advantages including enhanced solubility characteristics and favorable crystallization properties [10] [12].

The salt formation process typically occurs through acid-base neutralization reactions where the basic amidine groups of hexamidine interact with the acidic sulfonate functionality of isethionic acid [2]. This process requires precise stoichiometric control to ensure complete neutralization and optimal crystal formation [12]. The reaction is conducted in aqueous or alcoholic media under controlled temperature conditions to promote uniform salt formation [1].

Hydrogen bonding patterns play a crucial role in stabilizing the hexamidine diisethionate salt structure [10]. The isethionate anions form extensive hydrogen-bonded networks with both the amidine cations and incorporated water molecules [10]. Crystallographic studies reveal that the hexamidine cations interact with isethionate anions through multiple hydrogen bonds, creating R22(8) graph set motifs that contribute to structural stability [10].

The integration strategy involves careful consideration of hydration states, as hexamidine diisethionate can exist in multiple hydrated forms [10] [12]. The dihydrate form represents the most thermodynamically stable variant under ambient conditions, incorporating two water molecules per hexamidine diisethionate unit [10]. These water molecules participate in the hydrogen-bonding network, forming isolated site hydrates that contribute to enhanced thermal stability [10].

Temperature control during salt formation significantly influences the final crystalline form and purity [12]. The process typically involves heating the reaction mixture until complete dissolution occurs, followed by controlled cooling to promote crystallization [1]. The cooling rate affects nucleation and crystal growth kinetics, with slower cooling generally producing larger, more uniform crystals suitable for pharmaceutical applications [11].

Optimization of Crystallization Conditions for Pharmaceutical-Grade Purity

Achieving pharmaceutical-grade purity for hexamidine diisethionate requires precise control of crystallization parameters to ensure consistent quality and polymorphic form [10] [12]. The compound exhibits remarkable polymorphic diversity, with at least ten anhydrous and two dihydrate crystalline forms identified through systematic crystallographic studies [10] [12].

Temperature control represents the primary parameter for optimizing crystallization outcomes [10] [12]. Differential scanning calorimetry analysis reveals that hexamidine diisethionate undergoes a phase transition at 176.62°C before melting at 225°C [3] [12]. This phase behavior indicates the presence of multiple crystalline forms that require careful management during processing [12]. The dihydrochloride salt variant exhibits different thermal properties, with a melting point of 266°C and initial weight loss occurring between 25-100°C due to water of crystallization [3] [12].

Solvent selection plays a critical role in determining crystal quality and polymorphic outcome [11] [13]. Methanol has been identified as an effective solvent for recrystallization, enabling the achievement of 98% purity through repeated crystallization cycles [13]. The choice of solvent affects both the nucleation rate and crystal growth kinetics, with polar protic solvents generally favoring the formation of hydrated crystalline forms [11].

Supersaturation control is essential for achieving optimal crystal size distribution and minimizing defects [30] [33]. The crystallization process follows classical nucleation and growth mechanisms, where the degree of supersaturation determines the balance between nucleation rate and crystal growth rate [30]. Higher supersaturation levels promote rapid nucleation but may result in smaller crystals with higher defect densities [33].

The crystallization process benefits from seeding strategies to control polymorphic outcome and improve batch-to-batch consistency [11]. Seed crystals of the desired polymorphic form provide nucleation sites that direct the crystallization toward the target structure [30]. The seed loading, typically 0.1-1% by weight, must be optimized to achieve the desired balance between nucleation control and final crystal yield [33].

Agitation and mixing parameters significantly influence crystal morphology and size distribution [29] [30]. Controlled agitation prevents the formation of agglomerates while ensuring uniform mass and heat transfer throughout the crystallization vessel [19]. The impeller design and rotation speed must be optimized to provide adequate mixing without inducing crystal breakage or attrition [30].

Industrial-Scale Manufacturing Challenges and Yield Optimization

Industrial production of hexamidine diisethionate faces significant challenges related to raw material availability, process scalability, and regulatory compliance [15] [16] [17]. The manufacturing process requires specialized chemical intermediates, with over 60% of raw materials sourced from China and India, creating supply chain vulnerabilities [16]. Recent environmental compliance mandates in major producing regions have disrupted production cycles, leading to 18% cost increases from delayed shipments [16].

Energy costs represent a substantial component of manufacturing expenses, particularly for the energy-intensive synthesis steps [16] [17]. European manufacturers have experienced 12-18% increases in production costs due to natural gas prices remaining 50% above pre-2022 levels [16]. This has forced major chemical companies to reduce operating capacities, with some facilities cutting sulfonic acid derivative output by 22% to manage energy expenses [16].

Process scalability challenges arise from the multi-step nature of the synthesis and the need for precise temperature control throughout the reaction sequence [29] [30]. The transition from laboratory-scale to industrial production introduces complexities related to heat transfer, mixing efficiency, and reaction kinetics [30] [31]. Scale-up effects can significantly impact yield and product quality if not properly managed through systematic process development [31] [34].

Regulatory compliance costs add substantial burden to industrial operations, with European Union Registration, Evaluation, Authorisation and Restriction of Chemicals regulations and United States Food and Drug Administration requirements adding $180,000-$250,000 in compliance costs per product formulation [16] [17]. These regulations mandate extensive stability testing and safety assessments, creating 20-25% premiums for products targeting compliant markets [16].

Quality control requirements for pharmaceutical-grade material necessitate sophisticated analytical capabilities and process monitoring systems [29] [32]. The need to control polymorphic form and ensure consistent purity requires real-time monitoring of crystallization parameters and extensive batch characterization [29] [33]. Implementation of Quality-by-Design principles demands advanced process understanding and control strategies [33].

Yield optimization strategies focus on minimizing material losses throughout the multi-step synthesis [18] [31] [34]. Theoretical yield calculations indicate potential for significant improvements through optimization of reaction conditions and intermediate recovery processes [31] [34]. The development of continuous manufacturing processes represents a promising approach for improving yield consistency and reducing production costs [33].

Supply chain resilience has become increasingly important following global disruptions that exposed vulnerabilities in raw material sourcing [16] [29]. Manufacturers are implementing strategies to diversify supplier bases and increase safety stock levels, though this approach ties up 18-22% more working capital compared to pre-2020 levels [16]. Strategic partnerships with alternative suppliers in different geographic regions help mitigate risks associated with regional disruptions [17].

Data Tables

Table 1: Hexamidine Diisethionate Synthesis Pathways and Conditions

| Synthesis Step | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,6-(p-cyanophenyl)hexylene diether synthesis | 4-cyanophenol, 1,6-dibromohexane, NaOH | 25-30, then 80-85 | 2h reaction + 8-10h reflux | 81 | CN105037206B |

| Hexamidine intermediate formation (Example 2) | Methanesulfonic acid (4.8%), ethanol, toluene | 10, then 39 | 43h | 95.2 | CN105037206B |

| Hexamidine intermediate formation (Example 3) | Trifluoroacetic acid (10%), ethanol, toluene | 10, then 40 | 43h | 98 | CN105037206B |

| Final hexamidine synthesis | Dry ammonia (via CaCl2), ethanol | 5-10, then 25-30 | 10h reaction + 9h reflux | Not specified | CN105566163A |

Table 2: Hexamidine Diisethionate Crystallization and Physical Properties

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Melting Point (HEX D) | 225°C | DSC analysis | UCL study |

| Melting Point (HEX H) | 266°C | DSC analysis | UCL study |

| Water Content (HEX H) | 11.1% (trihydrate) | TGA analysis | UCL study |

| Crystalline Forms | 10 anhydrous + 2 dihydrate polymorphs | X-ray crystallography | Durham repository |

| Phase Transition Temperature | 176.62°C | DSC first endotherm | UCL study |

| Log D (pH 7.4) HEX D | -0.74 ± 0.02 | Octanol/buffer partition | UCL study |

Table 3: Industrial Manufacturing Challenges for Hexamidine Diisethionate

| Challenge Category | Specific Issues | Impact |

|---|---|---|

| Raw Material Sourcing | 60% sourced from China/India, environmental compliance disruptions | 18% cost increase from delayed shipments |

| Energy Costs | Energy-intensive synthesis, 50% above pre-2022 levels in Europe | 12-18% production cost increase |

| Regulatory Compliance | EU REACH, FDA regulations, $180,000-$250,000 compliance costs | 20-25% premium for compliant markets |

| Process Scalability | Multi-step synthesis, temperature control, crystallization optimization | Yield optimization challenges |

| Quality Control | Pharmaceutical-grade purity requirements, polymorphic control | Extended validation requirements |

| Supply Chain | Cross-border trade policies, tariff volatility (7.5-25%) | Supply disruptions, safety stock increases |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 56 of 120 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 64 of 120 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (35.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (35.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types